molecular formula C8H8BClO2 B8815099 trans-2-(4-Chlorophenyl)vinylboronic acid

trans-2-(4-Chlorophenyl)vinylboronic acid

Cat. No.: B8815099
M. Wt: 182.41 g/mol
InChI Key: HWSDRAPTZRYXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-Chlorophenyl)vinylboronic acid: is an organoboron compound with the molecular formula C8H8BClO2 . It is a derivative of boronic acid and features a vinyl group attached to a chlorophenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of trans-2-(4-Chlorophenyl)vinylboronic acid often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-2-(4-Chlorophenyl)vinylboronic acid primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid group can form boronate esters with diols, which are crucial intermediates in various chemical reactions. In Suzuki-Miyaura coupling, the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction proceeds through the formation of a palladium complex , followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

  • trans-2-(4-Methoxyphenyl)vinylboronic acid
  • trans-2-(4-Methylphenyl)vinylboronic acid
  • trans-2-Phenylvinylboronic acid
  • trans-2-(4-Trifluoromethylphenyl)vinylboronic acid

Uniqueness:

  • The presence of a chlorine atom in trans-2-(4-Chlorophenyl)vinylboronic acid imparts unique electronic properties that can influence its reactivity and selectivity in chemical reactions.
  • Compared to its methoxy, methyl, and trifluoromethyl analogs, the chlorine substituent can enhance electrophilic aromatic substitution reactions and provide distinct steric effects .

Properties

Molecular Formula

C8H8BClO2

Molecular Weight

182.41 g/mol

IUPAC Name

2-(4-chlorophenyl)ethenylboronic acid

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H

InChI Key

HWSDRAPTZRYXHN-UHFFFAOYSA-N

Canonical SMILES

B(C=CC1=CC=C(C=C1)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.